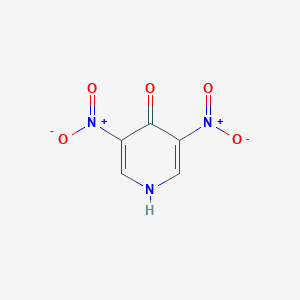

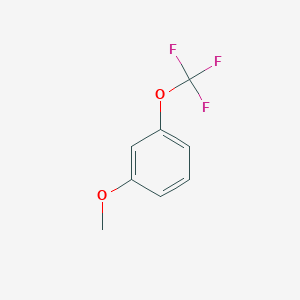

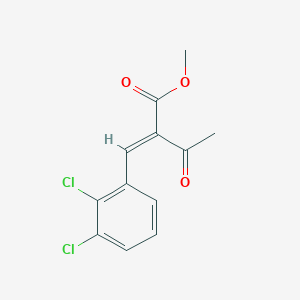

![molecular formula C15H22O4 B128050 (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one CAS No. 6750-10-3](/img/structure/B128050.png)

(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

Vue d'ensemble

Description

The compound (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one is a type of chemical entity . It is a subclass of 1,9b-Dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo [e] [2]benzofuran-3-one . The compound has a mass of 266.151809184 dalton and a chemical formula of C₁₅H₂₂O₄ .

Synthesis Analysis

The synthesis of benzofuran compounds, which this compound is a part of, has been a topic of interest in recent years . A variety of methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods involve the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . More research is needed to determine the specific synthesis process for this compound.Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILESO=C1OC (O)C2 (O)C1=CCC3C (C) (C)CCCC32C and the isomeric SMILES CC1 (C)CCC [C@@]2 (C) [C@H]1CC=C1C (=O)O [C@@H] (O) [C@@]12O . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a mass of266.151809184 dalton and a chemical formula of C₁₅H₂₂O₄ . More specific properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Applications De Recherche Scientifique

New Compounds and Derivatives

Research has led to the discovery of new compounds related to (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one. For instance, studies have identified new lignan, benzofuran, and sesquiterpene derivatives from plants like Leontopodium alpinum, showcasing the potential of such compounds in natural product chemistry and pharmacognosy (Dobner et al., 2003).

Electrochemical Synthesis and Studies

Electrochemical studies have played a crucial role in understanding and synthesizing benzofuran derivatives. For example, the electrochemical oxidation of certain acids in the presence of nucleophiles has been used to synthesize new benzofuran derivatives, illustrating the versatility of electrochemical methods in creating complex organic compounds (Moghaddam et al., 2006).

Natural Sources and Bioactivity

Compounds related to (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one have been isolated from natural sources like brown algae. These compounds have shown potential bioactivities, such as inhibitory activity against enzymes, antioxidant activity, and antimicrobial properties, which are significant in the development of new therapeutic agents (Peng et al., 2018).

Synthetic Pathways and Pharmacological Potential

Synthetic pathways have been developed for related compounds, with some showing significant pharmacological activities like anti-histaminic and anti-allergic properties. This demonstrates the potential of these compounds in medicinal chemistry, especially in the development of new drugs for treating allergies and related conditions (Takeuchi et al., 1984).

Orientations Futures

Benzofuran compounds, including this one, have attracted attention due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Future research may focus on further understanding the properties of these compounds and developing them into effective therapeutic agents .

Propriétés

IUPAC Name |

(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3/t8-,9-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDNVMGPKVVVOG-JCTPYMPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C3=C2[C@@H](OC3=O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 15407259 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

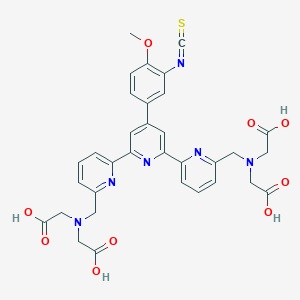

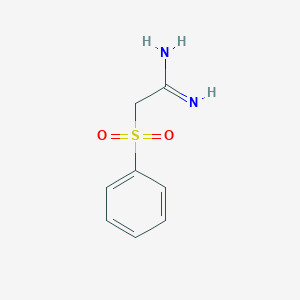

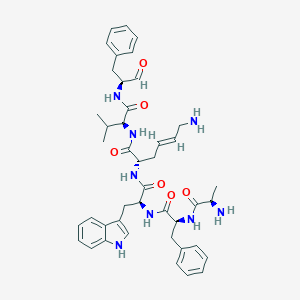

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)